molecular formula C9H8BrN B1343714 4-Bromo-7-methyl-1H-indole CAS No. 936092-87-4

4-Bromo-7-methyl-1H-indole

Cat. No. B1343714
M. Wt: 210.07 g/mol
InChI Key: FEMJIOSKNKIMBM-UHFFFAOYSA-N
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Description

4-Bromo-7-methyl-1H-indole is a derivative of the indole structure, which is a heterocyclic compound with a benzene ring fused to a pyrrole ring. The presence of a bromine atom at the 4-position and a methyl group at the 7-position on the indole ring can significantly alter the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various fields such as medicinal chemistry and material science.

Synthesis Analysis

The synthesis of indole derivatives typically involves strategies that introduce substituents at specific positions on the indole ring. For instance, the condensation reaction described in the first paper involves the formation of a 5-bromo-1H-indole derivative through the reaction of 5-bromo-1H-indole-3-carbaldehyde with another compound in ethanol under reflux conditions . Although this does not directly describe the synthesis of 4-Bromo-7-methyl-1H-indole, it provides insight into the type of reactions that can be used to synthesize bromo-indole derivatives. Similarly, the synthesis of various 4,5,6,7-tetrahydro-1H-indoles (THI's) from cyclohexanone suggests a method that could potentially be adapted for the synthesis of 4-Bromo-7-methyl-1H-indole by incorporating the appropriate bromo and methyl substituents .

Molecular Structure Analysis

The molecular structure of indole derivatives can be elucidated using techniques such as X-ray crystallography, as mentioned in the first paper, where the structure of a bromo-indole derivative was confirmed . The analysis of the molecular structure is crucial for understanding the reactivity and interaction of the molecule with other compounds. The Hirshfeld surface analysis provides information on the intermolecular interactions, which can be important for the compound's behavior in the solid state .

Chemical Reactions Analysis

The reactivity of indole derivatives can vary depending on the substituents present on the ring. The first paper does not directly discuss the chemical reactions of 4-Bromo-7-methyl-1H-indole, but it does mention the thermal stability of a related compound, which suggests that the bromo-indole derivatives can be stable under certain conditions . The second paper discusses the regioselective reaction of THI's with lead tetraacetate to yield acetoxy derivatives , indicating that the position of substituents on the indole ring can influence the outcome of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-7-methyl-1H-indole can be inferred from the properties of similar bromo-indole derivatives. The first paper mentions the good thermal stability of the synthesized compound up to 215°C . The electronic spectra and molecular orbital energy level diagrams can provide information on the electronic properties of the molecule, which are relevant for applications in electronic materials . The molecular electrostatic potential map can indicate the electrophilic and nucleophilic regions of the molecule, which are important for predicting its reactivity .

Scientific Research Applications

  • Brominated Tryptophan Alkaloids from Sponges :

    • A study by Segraves and Crews (2005) identified new brominated tryptophan derivatives from Thorectandra and Smenospongia sponges. These compounds, including variants of bromoindole, were found to inhibit the growth of Staphylococcus epidermidis, suggesting potential antimicrobial applications (Segraves & Crews, 2005).
  • Photophysical Studies of Fluorescent Indole Derivatives :

    • Research by Pereira et al. (2010) synthesized new indole derivatives from β-brominated dehydroamino acids. These compounds showed high fluorescence quantum yields and solvent sensitivity in their fluorescence emission, making them candidates for fluorescent probes (Pereira et al., 2010).
  • Anticancer and Anti-vascular Effects :

    • Mahal et al. (2016) developed 5-(1-Methyl-4-phenyl-imidazol-5-yl)indoles as analogs of combretastatin A-4, a natural vascular-disrupting agent. These compounds showed potent activity against various multidrug-resistant cancer cells and disrupted microtubule cytoskeleton at low concentrations, highlighting their potential as cancer therapeutics (Mahal et al., 2016).
  • Synthesis and Biological Activity of Bromo Indole Derivatives :

    • Očenášová et al. (2015) synthesized new 5-bromospiroindoline derivatives and studied their biological activity on human tumor cell lines. The presence of bromine in the indole skeleton enhanced their anticancer activity, particularly against leukemia cell lines (Očenášová et al., 2015).
  • Palladium-catalyzed Synthesis and Functionalization of Indoles :

    • Cacchi and Fabrizi (2005) reviewed the palladium-catalyzed synthesis and functionalization of indoles, highlighting the versatility of this method in producing a variety of biologically active compounds, including bromoindoles (Cacchi & Fabrizi, 2005).
  • Anticancer Properties of Bromo Indoles :

    • Yılmaz
    et al. (2020) identified 3-Bromo-1-Ethyl-1H-Indole as a potent anticancer agent with significant selective cytotoxicity towards cancer cell lines. The compound also exhibited promising inhibition of glutathione S-transferase isozymes, suggesting its potential as a lead compound for new anticancer drugs .

Safety And Hazards

The safety information for 4-Bromo-7-methyl-1H-indole indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Indoles, including 4-Bromo-7-methyl-1H-indole, have attracted increasing attention in recent years due to their biological and pharmaceutical activities . The investigation of novel methods of synthesis has attracted the attention of the chemical community . Therefore, future research may focus on the development of new synthesis methods and the exploration of their potential biological activities.

properties

IUPAC Name

4-bromo-7-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMJIOSKNKIMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646680
Record name 4-Bromo-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-7-methyl-1H-indole

CAS RN

936092-87-4
Record name 4-Bromo-7-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-1-methyl-2-nitrobenzene (10 g) in THF (130 mL) was slowly added vinylmagnesium bromide (1 M in THF, 162 mL) at −40° C. under nitrogen atmosphere. The reaction mixture was stirred for 1.5 h and then quenched with sat'd. aq. NH4Cl (50 mL). The mixture was partitioned between EtOAc (500 mL) and water (150 mL). The organic layer was separated, washed with brine, dried (MgSO4), filtered, and evaporated in vacuo. The residue was purified by SiO2 chromatography eluting with 2.5% EtOAc/petroleum ether to afford 1.54 g (16%) of 4-bromo-7-methyl-1H-indole (306) as brown solid: MS (ESI) m/z=209.9 [M+1]+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
162 mL
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Nino, M Caba, N Aguilar, E Terricabras, F Albericio… - 2016 - nopr.niscpr.res.in
Parallel synthesis of diverse heterocyclic-tetrahydro-1H-cyclopenta[c]quinolines in excellent yields and high endo diastereoselectivity has been described herein. These compounds are …
Number of citations: 8 nopr.niscpr.res.in
X Cai - 2019 - search.proquest.com
Benzylic quaternary centers are important motifs in organic active pharmaceutical ingredients, agrochemicals, and materials. I have developed three new reaction methods empowered …
Number of citations: 3 search.proquest.com

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